Alfadolone acetate is a synthetic steroid anesthetic. [, ] It is a component of the intravenous anesthetic formulation known as Alfathesin (also called Althesin), alongside alfaxolone. [, ] Alfathesin was used in human and veterinary medicine for induction and maintenance of anesthesia. [, ] Alfadolone acetate, when administered alone, exhibits low potency as a porphyrin-inducing agent compared to alfaxolone or thiopental. In scientific research, Alfadolone acetate serves as a tool to investigate anesthetic mechanisms, particularly related to steroid anesthetics.
Alfadolone acetate is classified as a neuroactive steroid due to its ability to modulate neurotransmission and exert anesthetic effects. It is derived from natural steroid precursors and is characterized by its structural modifications that enhance its pharmacological properties. The compound belongs to the class of general anesthetics, specifically utilized for inducing sedation and anesthesia in clinical settings. Its chemical formula is , with a molar mass of approximately .
The synthesis of alfadolone acetate involves several key steps:
The methods described are noted for their regioselectivity and efficiency, allowing for high yields and purity suitable for pharmaceutical applications .
The molecular structure of alfadolone acetate features a steroid backbone typical of neuroactive steroids:
The structural formula can be represented as follows:
Alfadolone acetate participates in various chemical reactions relevant to its pharmacological activity:
Alfadolone acetate exerts its anesthetic effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors:
Alfadolone acetate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Solubility | Poorly soluble in water |
Appearance | White crystalline powder |
Alfadolone acetate has significant scientific applications:
The foundational discovery of steroidal anesthetic properties dates to Hans Selye’s 1941 experiments, which demonstrated that endogenous steroids like progesterone and deoxycorticosterone could induce surgical anesthesia in rats. Critically, Selye observed that anesthetic potency correlated with specific structural features: 3α-hydroxylation and 5α/5β-reduction patterns were essential for GABAergic activity. This established the pharmacophore model for neuroactive steroids. Early clinical agents like hydroxydione (21-hydroxy-5β-pregnane-3,20-dione) validated steroidal anesthesia in humans but were limited by poor solubility and thrombophlebitis due to high concentrations (2.5–5%) of sodium succinate formulations required for aqueous delivery [1] [3].
By the 1970s, Glaxo UK advanced steroidal anesthesia by identifying alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) as a potent anesthetic. However, its hydrophobicity necessitated formulation innovations. This spurred the development of Althesin—a 3:1 mixture of alfaxalone and alfadolone acetate solubilized in Cremophor EL. Althesin’s rapid onset, hemodynamic stability, and high therapeutic index (30.6 in mice) represented a paradigm shift in intravenous anesthesia [1] [2]. Despite its withdrawal due to Cremophor-related anaphylaxis, Althesin cemented neuroactive steroids as viable anesthetic scaffolds with unique neuroprotective properties absent in traditional agents like propofol or barbiturates [1] [3].
Table 1: Key Steroidal Anesthetics in Historical Context
Compound | Structure | Clinical Use Era | Therapeutic Advantages | Limitations |
---|---|---|---|---|
Hydroxydione | 21-OH, 3,20-dione, 5β-reduced | 1950s–1960s | Stable hemodynamics | Thrombophlebitis, slow induction |
Alfaxalone | 3α-OH, 11,20-dione, 5α-reduced | 1970s–present | Rapid onset, wide safety margin | Water insolubility |
Alfadolone acetate | 3α,21-di-OH, 11,20-dione, acetate | 1970s–1980s | Enhanced solubility, metabolic stability | Cremophor dependence |
Alfadolone acetate (3α,21-dihydroxy-5α-pregnane-11,20-dione 21-acetate) was engineered specifically to address alfaxalone’s hydrophobicity. Its molecular design incorporates two strategic modifications:
In Althesin, alfadolone acetate served dual roles:
Fig. 1: Metabolic Activation Pathway of Alfadolone Acetate
Alfadolone acetate → (Esterases) → Alfadolone → (Phase II) → Glucuronide/Sulfate Conjugates → Excretion
Post-Althesin, modern formulations utilize cyclodextrins to circumvent Cremophor. Alfaxalone/HPCD (hydroxypropyl-β-cyclodextrin) formulations achieve solubility >10 mg/mL without surfactants. Though alfadolone acetate is not in current veterinary products, its design principles inform next-generation neuroactive steroids like Phaxan (alfaxalone/γ-cyclodextrin) [5] [6].
The pharmacological synergy within Althesin stems from complementary receptor interactions:
Table 2: Althesin Composition and Pharmacodynamic Effects
Component | Concentration in Althesin | GABA Potentiation EC₅₀ | Relative Anesthetic Potency | Metabolic Pathway |
---|---|---|---|---|
Alfaxalone | 9 mg/mL | 0.3 μM | 1.0 (Reference) | Hepatic 3α-hydroxysteroid oxidation |
Alfadolone acetate | 3 mg/mL | 1.1 μM | 0.33 | Esterase hydrolysis → Phase II conjugation |
Electroencephalographic studies demonstrate Althesin’s superiority: At equianesthetic doses, it induced burst suppression at 5–7 Hz with 40% greater amplitude than thiopental, indicating deeper cortical inhibition. This allowed 30–40% dose reduction versus alfaxalone alone [1] [8]. Alfadolone acetate’s secondary antinociceptive effects—mediated via metabotropic glutamate receptor modulation—further differentiated Althesin from purely GABAergic anesthetics [4].
Concluding Remarks
Alfadolone acetate exemplifies rational steroidal design: its C21 modifications enabled practical formulation while metabolic activation synchronized with alfaxalone’s kinetics. Though superseded by Cremophor-free alternatives, its role in establishing neuroactive steroids as viable anesthetics remains foundational. Current research on water-soluble analogues (e.g., minaxolone, Org 21465) builds directly on alfadolone’s structural principles [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1